molecular formula C20H18FN3OS B2674482 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 872695-19-7

2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide

Cat. No.: B2674482
CAS No.: 872695-19-7
M. Wt: 367.44
InChI Key: XFQOBHPWHQKNDB-UHFFFAOYSA-N
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Description

2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C20H18FN3OS and its molecular weight is 367.44. The purity is usually 95%.
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Scientific Research Applications

Cancer Therapy

Research has demonstrated the potential of fluoro-substituted compounds in cancer therapy. For instance, novel fluoro-substituted benzo[b]pyran derivatives have shown anti-lung cancer activity. These compounds, through various synthetic pathways, have demonstrated significant anticancer activity at low concentrations compared to reference drugs like 5-fluorodeoxyuridine, highlighting their potential as novel therapeutic agents for cancer treatment (Hammam et al., 2005).

Enzyme Inhibition and Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and characterized, leading to the discovery of novel Co(II) and Cu(II) coordination complexes. These complexes, aside from their structural significance, exhibit significant antioxidant activity, suggesting their potential use in therapeutic applications aimed at combating oxidative stress-related diseases (Chkirate et al., 2019).

Pharmaceutical Synthesis and Bioactivity

The synthesis of bioactive benzothiazolinone acetamide analogs, incorporating various functional groups, has been explored for their potential in light harvesting efficiency and as photosensitizers in dye-sensitized solar cells (DSSCs). These studies not only underline the compounds' utility in renewable energy technologies but also their nonlinear optical (NLO) activity and potential medicinal applications through ligand-protein interactions (Mary et al., 2020).

Src Kinase Inhibition and Anticancer Activity

Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These compounds, particularly targeting the Src substrate binding site, have shown promise in inhibiting cell proliferation in various cancer cell lines, indicating their potential as novel anticancer agents (Fallah-Tafti et al., 2011).

Analgesic and Anti-inflammatory Activities

Research on imidazolyl acetic acid derivatives has revealed their significant anti-inflammatory and analgesic activities, without exhibiting gastric ulcerogenic effects common in nonsteroidal anti-inflammatory drugs (NSAIDs). This indicates the potential for developing safer pain management and anti-inflammatory therapies (Khalifa & Abdelbaky, 2008).

Properties

IUPAC Name

2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3OS/c1-14-2-4-15(5-3-14)12-22-19(25)13-26-20-11-10-18(23-24-20)16-6-8-17(21)9-7-16/h2-11H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQOBHPWHQKNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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